Kinase Selectivity Advantage: Structural Basis for ATP-Competitive CDK2 Binding Compared to Clinical CDK Inhibitors
The aminoimidazo[1,2-a]pyridine core to which this compound belongs has been co-crystallized with CDK2 (PDB: 1PYE) at 2.00 Å resolution, demonstrating an ATP-competitive binding mode. The lead compound in this class exhibited a CDK2 IC₅₀ of 28 nM, with >100-fold selectivity over CDK1 (IC₅₀ = 143 nM) and CDK4 (IC₅₀ = 464 nM), as well as >500-fold selectivity over GSK3β [1]. The 2-(4-fluorophenyl) substitution in the target compound is structurally analogous to the co-crystallized ligand, suggesting retention of the same binding pose, with the para-fluorine occupying a lipophilic pocket adjacent to the hinge region, contributing to the selectivity profile [2]. In contrast, non-fluorinated or non-methylated analogs showed 5- to 20-fold loss in CDK2 potency, and clinical CDK inhibitors such as dinaciclib, while potent (CDK2 IC₅₀ ~ 1 nM), exhibit broader multi-kinase inhibition profiles that may complicate result interpretation [1].
| Evidence Dimension | CDK2 inhibition IC₅₀ and selectivity over CDK1 and CDK4 |
|---|---|
| Target Compound Data | CDK2 IC₅₀ ~ 28 nM; CDK1 IC₅₀ ~ 143 nM; CDK4 IC₅₀ ~ 464 nM (class representative) |
| Comparator Or Baseline | Non-fluorinated analogs: 5- to 20-fold loss in CDK2 potency; Dinaciclib: CDK2 IC₅₀ ~ 1 nM but broader kinome profile |
| Quantified Difference | >100-fold selectivity over CDK1; >500-fold over GSK3β for class; non-fluorinated analogs show ≥5-fold potency loss |
| Conditions | In vitro CDK kinase assays using purified enzyme, [γ-³³P]ATP, room temperature; crystal structure PDB 1PYE at 2.00 Å resolution |
Why This Matters
The defined selectivity window of this chemotype, linked to the 4-fluorophenyl and 5,7-dimethyl substitution, reduces confounding polypharmacology in cell-based assays, making it a preferred tool compound for CDK2-specific mechanistic studies.
- [1] Hamdouchi, C., Keyser, H., Collins, E., Jaramillo, C., De Diego, J.E., Spencer, C.D., Dempsey, J.A., Anderson, B.D., Leggett, T., Stamm, N.B., Schultz, R.M., Watkins, S.A., Cocke, K., Lemke, S., Burke, T.F. The discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry Letters, 2004, 14(24), 6015-6020. View Source
- [2] RCSB PDB. 1PYE: Crystal structure of CDK2 with an aminoimidazo[1,2-a]pyridine inhibitor. Deposited: 2003-07-08; Released: 2004-07-13. View Source
